molecular formula C10H12O B057664 4'-Ethylacetophenone CAS No. 937-30-4

4'-Ethylacetophenone

Cat. No. B057664
CAS RN: 937-30-4
M. Wt: 148.2 g/mol
InChI Key: NODGRWCMFMEGJH-UHFFFAOYSA-N
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Description

Synthesis Analysis

4'-Ethylacetophenone can be synthesized through various chemical pathways. One notable method involves the Suzuki cross-coupling reaction, as demonstrated in the synthesis of 4-(2',4'-difluorophenyl)acetophenone from 2',4'-difluorophenylboronic acid and 4-bromoacetophenone, mediated by a ligand-free Pd(II) complex, resulting in a yield of 98.7% (Deng Ji-hua, 2008). Another approach for synthesizing 4-aminoacetophenone derivatives involves Williamson etherification, Smiles rearrangement, and hydrolysis reactions, achieving a yield of 52.1% (H. Chun, 2013).

Molecular Structure Analysis

The molecular structure of 4'-Ethylacetophenone and its derivatives has been characterized using techniques such as X-ray diffractometry and NMR spectroscopy. These studies reveal intricate details about their crystal structure, including supramolecular architecture and hydrogen bonding networks. For instance, the structure of unsymmetrical azine derivatives of 4-aminoacetophenone demonstrates novel L-type arene-arene contacts and an absence of inter-water hydrogen bonding in extremely low-density water layers (M. Lewis, C. Barnes, R. Glaser, 1998).

Chemical Reactions and Properties

4'-Ethylacetophenone participates in a variety of chemical reactions, demonstrating its versatility as a synthetic intermediate. Its reactivity has been explored in the context of synthesizing complex molecules, such as Schiff base ligands and their coordination compounds with nickel(II), which have been characterized using various techniques, including cyclic voltammetry to investigate redox behavior (A. Ourari, Yasmina Ouennoughi, D. Aggoun, M. Mubarak, Erick M. Pasciak, D. Peters, 2014).

Physical Properties Analysis

The physical properties of 4'-Ethylacetophenone derivatives, such as solubility, melting point, and boiling point, can be influenced by their molecular structure. The polymorphism of 4'-hydroxyacetophenone has been studied through molecular dynamics simulations, highlighting how different polymorphs exhibit varying lattice energetics and densities, which could affect their physical properties and applications (Carlos E. S. Bernardes, M. E. M. da Piedade, J. C. Canongia Lopes, 2012).

Chemical Properties Analysis

The chemical properties of 4'-Ethylacetophenone, such as its reactivity with other compounds, have been extensively researched. Studies have explored its potential as a syntheton in asymmetric synthesis, demonstrating its utility in creating optically active compounds with high fluorescence quantum yields, which could have applications in various fields, including material science and biology (Jiansheng Tang, J. Verkade, 1996).

Scientific Research Applications

  • A Green Route for the Acylation of Resorcinol with Acetic Acid : This study explores an environmentally friendly method for producing 2',4'-Dihydroxyacetophenone, a commercially important intermediate, using acetic acid and solid acid catalysts like Amberlyst-36. This process aligns with green chemistry principles (Yadav & Joshi, 2002).

  • Physico-Chemical and Spectroscopic Properties of Biofield Energy Treated 4-Bromoacetophenone : This paper investigates the impact of biofield energy treatment on 4-bromoacetophenone, an acetophenone derivative, using various analytical methods. The results suggest significant changes in physical, thermal, and spectral properties (Trivedi et al., 2015).

  • Synthesis of p-Ethylbenzoic Acid : This research discusses the synthesis of p-ethylbenzoic acid from benzene and ethyl acetate using aluminum trichloride as a catalyst (Tang Xiao-jun, 2003).

  • Synthesis and Analysis of 2,6‐Di­methyl‐4H‐1‐benzo­pyran‐4‐one : This study synthesizes the titled compound, which belongs to the class of 4-benzopyrones with potential pharmacological activities, using acylation of 2-hydroxy-4-methyl­aceto­phenone (Arslan, Kazak, & Göker, 2004).

  • Friedel–Crafts Acylation of Thioanisole to 4-(Methylthio)acetophenone : This paper describes the development of a green process for producing 4-(Methylthio)acetophenone, an important drug intermediate, using heterogeneous catalysts (Yadav & Bhagat, 2005).

  • 4-Ethylphenol Metabolism by Aspergillus fumigatus : This study investigates the metabolism of 4-ethylphenol by Aspergillus fumigatus, proposing a pathway for its catabolism, which includes the formation of 4-hydroxyacetophenone (Jones, Trudgill, & Hopper, 1994).

  • Fate of UV Filter Ethylhexyl Methoxycinnamate in Rat Model and Human Urine : This research evaluates the metabolism and exposure of Ethylhexyl methoxycinnamate (EHMC), identifying metabolites including 4'-methoxyacetophenone (Huang et al., 2019).

  • Selective and Quantitative Analysis of 4-Hydroxybenzoate Preservatives : This study develops a method for determining 4-hydroxybenzoates, using 4-hydroxyacetophenone as an internal standard (Mahuzier, Altria, & Clark, 2001).

Safety And Hazards

4’-Ethylacetophenone is a combustible liquid . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used when handling this compound . It should be stored in a well-ventilated place and kept away from heat, sparks, and flame .

properties

IUPAC Name

1-(4-ethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-3-9-4-6-10(7-5-9)8(2)11/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODGRWCMFMEGJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061326
Record name p-Ethylacetophenone
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Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Ethylacetophenone

CAS RN

937-30-4
Record name 4′-Ethylacetophenone
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Record name 4'-Ethylacetophenone
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Record name 4'-Ethylacetophenone
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Record name Ethanone, 1-(4-ethylphenyl)-
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Record name p-Ethylacetophenone
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Record name 4-ethylacetophenone
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Record name 4'-ETHYLACETOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
283
Citations
CC Unruh - Journal of Polymer Science, 1960 - Wiley Online Library
… This approaches the absorption maximum exhibited by 4’-ethylacetophenone and 4-ethylphenyl 2-phenethyl ketone at 1 = 250 mp (Fig. 5) in the same solvent. This would indicate that, …
Number of citations: 13 onlinelibrary.wiley.com
JR Cho, MH Lee, CG Park, JH Kim… - Korean journal of …, 2014 - koreascience.kr
… in this study, 4-ethylacetophenone and 3-ethylbenzaldehyde … 착색단고추로부터 4-ethylacetophenone, 3-ethylbenzaldehyde, 3-… 하지만 3-ethylbenzaldehyde와 4-ethylacetophenone는 …
Number of citations: 2 koreascience.kr
A Koner, S Das, A Karmakar, A Barik - Journal of Chemical Ecology, 2022 - Springer
… , 4.19 µg decanal, 9.86 µg 4-ethylacetophenone and 3.34 µg 1-hexadecene dissolved in 25 … , 0.64 µg dodecane, 6.63 µg 4-ethylacetophenone and 0.24 µg geranyl acetone dissolved in …
Number of citations: 5 link.springer.com
LI Lin, XIU Chunli, LU Wei, LU Yanhui - Xinjiang Agricultural Sciences, 2020 - xjnykx.com
… [Result] Female adults did not show significant electrophysiological responses to four compounds (Decane, 4-Ethylacetophenone, 2-methylnonane and Octane, 3,3-dimethyl-). However…
Number of citations: 1 www.xjnykx.com
LI Vereshchagin, IL Kotlyarevskii - Bulletin of the Academy of Sciences of …, 1960 - Springer
… acetophenone, 4'- methylacetophenone, 4'-ethylacetophenone, and pinacolone with 1-buten-3… On introduction of 4'-methylacetophenone, 4'-ethylacetophenone, and pinacolone into the …
Number of citations: 3 link.springer.com
Y Yuxin, H ZHANG, F Yuting, LI Ying… - Frontiers of …, 2021 - search.ebscohost.com
… However, vanillin and 4-ethylacetophenone are widely … activity may also be exhibited by 4-ethylacetophenone[35]. In … in root exudates including 4-ethylacetophenone, vanillin and …
Number of citations: 4 search.ebscohost.com
R Li, S Shan, X Song, A Khashaveh, S Wang… - International Journal of …, 2022 - Elsevier
… β-ionone, 3,4-dimethylacetophenone, 4-ethylacetophenone, acetophenone and ocimene. Among these ligands, 4-ethylacetophenone showed the highest binding affinity with Ki of 2.08 …
Number of citations: 4 www.sciencedirect.com
LE Collins, GP Bryning, ME Wakefield… - Journal of Stored …, 2007 - Elsevier
… 4-ethylacetophenone is found in ripening peaches and sorghum panicles (Hernandez et al., … 4-ethylacetophenone can also be formed as a breakdown product of Porapak Q, which was …
Number of citations: 43 www.sciencedirect.com
MO Omolo, IO Ndiege, A Hassanali - PLoS One, 2021 - journals.plos.org
… However, exclusion/subtraction of 4-ethoxyacetophenone, 4-ethylacetophenone and/or 2-… blend without 4-ethoxyacetophenone, 4-ethylacetophenone and the complete foot odor …
Number of citations: 5 journals.plos.org
RL Horton, KC Murdock - The Journal of Organic Chemistry, 1960 - ACS Publications
… 4-Chloroacetophenone and 4-ethylacetophenone reacted satisfactorily in refluxing benzene or tolu ene, but with methyl 4-chloro-l-naphthyl ketone and 4-hydroxyacetophenone it was …
Number of citations: 35 pubs.acs.org

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